Melampodinin

Vue d'ensemble

Description

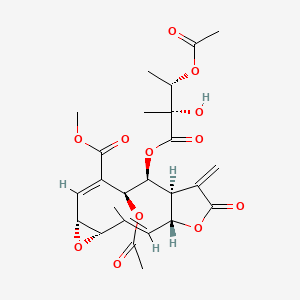

Melampodinin is a germacranolide.

Applications De Recherche Scientifique

Anticancer Properties

Melampodinin has been identified as a potential anticancer agent due to its cytotoxic effects on various cancer cell lines. Research indicates that sesquiterpenoid lactones, including this compound, exhibit significant antiproliferative activity against several types of cancer cells.

Case Study: Cytotoxicity Against Prostate and Cervical Cancer Cells

A study isolated this compound from Melampodium leucanthum and evaluated its cytotoxic properties against prostate cancer (PC-3 and DU 145) and cervical cancer (HeLa) cell lines. The results demonstrated IC50 values ranging from 0.18 to 9 µM, indicating potent antiproliferative effects. The compounds were effective in clonogenic assays, suggesting their potential to inhibit tumor growth effectively .

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| PC-3 | 1.6 | High |

| DU 145 | 1.9 | High |

| HeLa | Variable (up to 9) | Moderate to High |

Mechanistic Insights:

- Inhibition of Mitotic Spindle Formation: Research indicates that this compound disrupts normal mitotic spindle formation, which is critical for proper cell division .

- Induction of Apoptosis: Studies have shown that treatment with this compound leads to PARP cleavage, a marker of apoptosis, further confirming its role in inducing programmed cell death in cancer cells .

Pharmacological Applications

Beyond its anticancer properties, this compound has potential applications in other therapeutic areas due to its bioactive nature.

Neuroprotective Effects:

Research suggests that sesquiterpenoid lactones may offer neuroprotective benefits, potentially aiding in the prevention of neurodegenerative diseases .

Analgesic Properties:

This compound's analgesic effects have been documented, making it a candidate for pain management therapies .

Future Directions and Research Needs

While the current findings on this compound are promising, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Research Recommendations:

- Conducting more extensive clinical trials to assess the safety and efficacy of this compound in humans.

- Exploring its synergistic effects with other chemotherapeutic agents.

- Investigating the molecular pathways influenced by this compound in various cancer types.

Q & A

Basic Research Questions

Q. What are the established protocols for isolating and characterizing Melampodinin from natural sources?

- Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or TLC for purification. Characterization requires spectroscopic methods: NMR for structural elucidation (¹H and ¹³C spectra), mass spectrometry for molecular weight confirmation, and IR for functional group identification. Purity should be validated via melting point analysis and HPLC retention time consistency. Ensure reproducibility by documenting solvent ratios, column parameters, and spectral reference databases .

Q. How can researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

- Methodological Answer: Start with in vitro assays targeting specific pathways (e.g., enzyme inhibition or receptor-binding assays). Use positive and negative controls to validate results. For cytotoxicity screening, employ cell lines relevant to the hypothesized bioactivity (e.g., cancer cells for antitumor studies). Dose-response curves (0.1–100 μM range) and IC₅₀ calculations are critical. Ensure statistical rigor with triplicate experiments and ANOVA analysis. Preliminary findings should be cross-checked with structural analogs to rule out nonspecific effects .

Q. What are the key challenges in synthesizing this compound de novo, and how can they be addressed?

- Methodological Answer: Challenges include stereochemical complexity and low yields in cyclization steps. Computational modeling (e.g., DFT for transition-state analysis) can guide synthetic route optimization. Protecting group strategies (e.g., acetyl or benzyl groups) may stabilize reactive intermediates. Track reaction progress via LC-MS and adjust catalysts (e.g., palladium for cross-couplings) or solvents (e.g., DMF for polar intermediates). Document failed attempts to refine protocols .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer: Contradictions often arise from variability in compound purity, assay conditions, or cell line specificity. Conduct a meta-analysis of existing data, noting parameters like solvent used (DMSO vs. aqueous), incubation time, and cell viability metrics. Reproduce conflicting studies under standardized conditions. Use orthogonal assays (e.g., gene expression profiling alongside enzyme assays) to validate mechanisms. Transparently report batch-to-batch variability and purity certificates in publications .

Q. What experimental strategies can elucidate this compound’s mechanism of action in complex biological systems?

- Methodological Answer: Combine omics approaches: transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR or GC-MS) for pathway modulation. CRISPR-Cas9 knockout models can confirm target relevance. For in vivo validation, use transgenic animal models with pharmacokinetic profiling (plasma half-life, tissue distribution). Data integration tools like pathway enrichment analysis (KEGG, Reactome) are essential .

Q. How can researchers optimize this compound’s bioavailability for preclinical studies without altering its core structure?

- Methodological Answer: Explore formulation strategies: nanoencapsulation (liposomes or polymeric nanoparticles) to enhance solubility, or co-administration with bioavailability enhancers (e.g., piperine). Pharmacokinetic studies (e.g., AUC and Cₘₐₓ measurements in rodent models) guide dosage adjustments. Structural analogs with improved logP values (via methyl or hydroxyl group additions) can be synthesized while retaining bioactivity. Use molecular dynamics simulations to predict absorption barriers .

Q. Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

- Methodological Answer: Mixed-effects models account for intra-experiment variability (e.g., cell passage differences). Bootstrap resampling can address non-normal data distributions. For synergy studies (e.g., with chemotherapy drugs), use the Chou-Talalay method (combination index). Open-source tools like R/Bioconductor packages (e.g., drc for dose-response curves) ensure reproducibility. Share raw data and code repositories (e.g., GitHub) to facilitate peer validation .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

- Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include detailed SOPs for synthesis, purification, and assay conditions in supplementary materials. Use electronic lab notebooks (ELNs) with version control. Specify instrument calibration dates, reagent lot numbers, and software settings (e.g., HPLC gradient profiles). Cross-reference public databases (e.g., PubChem for spectral data) .

Q. Ethical & Interdisciplinary Considerations

Q. What ethical guidelines apply when exploring this compound’s potential as a neuroactive compound in animal models?

- Methodological Answer: Adhere to ARRIVE 2.0 guidelines for in vivo studies: justify sample sizes, report humane endpoints, and minimize distress. Obtain institutional IACUC approval. For behavioral assays (e.g., rodent models of anxiety), use blinded scoring and randomized treatment groups. Transparency in negative results prevents publication bias .

Q. How can computational chemistry and wet-lab experiments be integrated to accelerate this compound research?

- Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger) to predict target binding sites, followed by SPR (surface plasmon resonance) for affinity validation. MD simulations (GROMACS) assess binding stability. Machine learning models (e.g., Random Forest) can prioritize synthetic routes or predict ADMET properties. Collaborative platforms like Benchling streamline data sharing between computational and experimental teams .

Propriétés

Formule moléculaire |

C25H30O12 |

|---|---|

Poids moléculaire |

522.5 g/mol |

Nom IUPAC |

methyl (1R,2E,4S,6R,7E,9S,10S,11S)-9-acetyloxy-10-[(2R,3S)-3-acetyloxy-2-hydroxy-2-methylbutanoyl]oxy-3-methyl-12-methylidene-13-oxo-5,14-dioxatricyclo[9.3.0.04,6]tetradeca-2,7-diene-8-carboxylate |

InChI |

InChI=1S/C25H30O12/c1-10-8-16-18(11(2)22(28)36-16)21(37-24(30)25(6,31)12(3)33-13(4)26)20(34-14(5)27)15(23(29)32-7)9-17-19(10)35-17/h8-9,12,16-21,31H,2H2,1,3-7H3/b10-8+,15-9+/t12-,16+,17+,18-,19-,20-,21-,25+/m0/s1 |

Clé InChI |

MMVDOOAKJHDAMB-FINAXWQVSA-N |

SMILES isomérique |

C/C/1=C\[C@@H]2[C@@H]([C@@H]([C@H](/C(=C\[C@@H]3[C@H]1O3)/C(=O)OC)OC(=O)C)OC(=O)[C@@](C)([C@H](C)OC(=O)C)O)C(=C)C(=O)O2 |

SMILES canonique |

CC1=CC2C(C(C(C(=CC3C1O3)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)OC(=O)C)O)C(=C)C(=O)O2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.